molecular formula C7H7NS B124271 6,7-Dihydrothieno[3,2-c]pyridine CAS No. 107112-93-6

6,7-Dihydrothieno[3,2-c]pyridine

カタログ番号 B124271
CAS番号: 107112-93-6
分子量: 137.2 g/mol
InChIキー: NVWLCUBMMDJESN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dihydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H7NS . It is a key component in the synthesis of clopidogrel bisulfate, a medication used to prevent heart attacks and strokes in high-risk patients .


Synthesis Analysis

The synthesis of this compound derivatives has been described in various studies . For instance, one study describes the synthesis and characterization of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine inhibitors of Hedgehog acyltransferase . The compounds were selected for synthesis based on their high potencies against the enzyme target .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The NMR spectral data indicate different amide conformational ratios between the RU-SKI inhibitors, as has been observed in other 5-acyl-6,7-dihydrothieno[3,2-c]pyridines .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . For example, in the synthesis of clopidogrel bisulfate, a thienopyridine prodrug, the compound undergoes ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific derivative . For example, tert-Butyl this compound-5(4H)-carboxylate has a molecular weight of 239.34, is solid at room temperature, and should be stored in a dark place, sealed in dry conditions, at 2-8°C .

科学的研究の応用

Synthesis of Novel Derivatives

  • 6,7-Dihydrothieno[3,2-c]pyridine derivatives have been synthesized through reactions with 1,3-dipoles, resulting in novel fused heterocycles. These reactions are stereoselective and yield racemic cis-cycloadducts with a β-lactam ring fused to the thienopyridine core (Milen, Ábrányi‐Balogh, Dancsó, & Keglevich, 2012).
  • Another study synthesized new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides (Ábrányi‐Balogh et al., 2013).

Chemical Properties and Reactions

  • 6,7-Dihydrothieno[3,2-c]pyridines have been used as intermediates in synthesizing other compounds. For instance, cyclisation of 2-(2-thienyl)ethyl isothiocyanate with various reagents led to the formation of 1-methylthio or 1-ethylthio derivatives of this compound (Davies et al., 1976).

Applications in Pharmaceutical Research

  • 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines were found to be potent inhibitors of inducible and neuronal nitric oxide synthase, showing potential for pharmaceutical applications (Beaton et al., 2001).

Biological Studies

  • A novel compound, HTPSMQol, synthesized using this compound showed higher antimicrobial activity compared to its metal complexes and was comparable with Ciprofloxacin, indicating its potential in antimicrobial treatments (Patel, .. Patel, & S. Patel, 2011).

作用機序

Target of Action

6,7-Dihydrothieno[3,2-c]pyridine is a core structure found in several bioactive compounds, including the antiplatelet drug prasugrel . The primary target of these compounds is the platelet aggregation process, which plays a crucial role in blood clotting .

Mode of Action

The compound interacts with its targets by inhibiting platelet aggregation and activation . The biotransformation of prasugrel, a prodrug containing the this compound structure, to its active metabolite requires ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .

Biochemical Pathways

The conversion of prasugrel to its active metabolite involves the human liver- and intestinal-dominant carboxylesterases, hCE1 and hCE2 . The hydrolysis of prasugrel is at least 25 times greater with hCE2 than hCE1 . This process helps explain the rapid appearance of the active metabolite in human plasma .

Pharmacokinetics

The pharmacokinetics of this compound-based compounds involve efficient metabolism by human carboxylesterases . In vitro transport studies using the intestinal Caco-2 epithelial cell model showed a high in vivo absorption potential for prasugrel and rapid conversion to its active metabolite .

Result of Action

The result of the action of this compound-based compounds is the inhibition of platelet aggregation and activation . This leads to a decrease in blood clot formation, which is beneficial in conditions where clot formation is a risk, such as in cardiovascular diseases .

Action Environment

The action of this compound-based compounds can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature

Safety and Hazards

The safety and hazards associated with 6,7-Dihydrothieno[3,2-c]pyridine also depend on the specific derivative . For instance, tert-Butyl this compound-5(4H)-carboxylate has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

特性

IUPAC Name

6,7-dihydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLCUBMMDJESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544436
Record name 6,7-Dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107112-93-6
Record name 6,7-Dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 3
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 4
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 5
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 6
6,7-Dihydrothieno[3,2-c]pyridine

Q & A

Q1: What is the mechanism of action of clopidogrel, a prominent drug containing the 6,7-dihydrothieno[3,2-c]pyridine core?

A1: Clopidogrel acts as an inhibitor of ADP-induced platelet aggregation. It achieves this by directly inhibiting the binding of adenosine diphosphate (ADP) to its receptor. This inhibition, in turn, prevents the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. []

Q2: Are there different salt forms of clopidogrel, and how do their properties differ?

A2: Yes, clopidogrel exists in various salt forms, including clopidogrel bisulfate, clopidogrel hydrogen sulfate, and clopidogrel hydrobromide. These salts exhibit distinct polymorphic forms, each with unique physical and chemical properties, impacting their clinical efficacy and formulation into dosage forms. [, , , ]

Q3: How can the stereochemistry of this compound derivatives be controlled during synthesis?

A3: Enantioselective synthesis is crucial for obtaining the desired biological activity in many pharmaceuticals. One method involves using biocatalytic enzymes, such as lipase derived from Pseudomonas cepacia or Pseudomonas stutzeri, to enantioselectively hydrolyze racemic mixtures of this compound derivatives. This approach allows for the isolation of specific isomers, like (S)-(+)-clopidogrel. []

Q4: Can the unwanted (R)-enantiomer of clopidogrel be converted back to a usable form?

A4: Yes, the (R)-(-) isomer of clopidogrel methyl ester can be racemized back to a mixture of (R)- and (S)-enantiomers. This racemization is achieved by treating the (R)-isomer with a strong base in an organic solvent, such as an alcohol, ester, ketone, or ether. This process allows for the recovery and reuse of the undesired enantiomer in the production of clopidogrel. []

Q5: What are some common synthetic approaches to construct the this compound scaffold?

A5: One common method is the Gewald reaction. For example, reacting N-(tert-butoxycarbonyl)-6,6-dimethylpiperidin-3-one with malononitrile and sulfur in the presence of L-proline as a catalyst produces a key intermediate for synthesizing the dengue virus inhibitor NITD-688, which contains the this compound core. [] Another approach involves the intramolecular cyclization of 2-(2-thienyl)ethyl isothiocyanate, leading to the formation of 6,7-dihydrothieno[3,2-c]pyridines. This reaction can be facilitated by reagents like methyl fluorosulphate or triethyloxonium tetrafluoroborate. []

Q6: How can the this compound scaffold be further derivatized to create diverse compounds?

A6: This core readily undergoes various transformations, enabling the synthesis of a wide range of derivatives. For instance, reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with amino acids yields thienopyridopyrimidone derivatives. [] Moreover, reacting the same starting material with acid hydrazides leads to the formation of new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines. [, ] Furthermore, utilizing this compound derivatives in reactions with 1,3-dipoles, such as nitrile oxides or nitrile imines, produces novel fused heterocycles. [] Additionally, the Staudinger reaction with the core structure has been explored, selectively generating racemic cis-cycloadducts where the thienopyridine core is fused with a β-lactam ring. []

Q7: What interesting structural features of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives have been studied?

A7: Research has revealed that the amide bond in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines exhibits restricted rotation, leading to distinct E and Z conformations. The equilibrium between these conformations is influenced by non-covalent interactions between the amide oxygen and neighboring aromatic protons. This finding allows for the design of molecules favoring specific conformations, which can be valuable in drug discovery. [, ]

Q8: Have this compound derivatives been investigated for biological activities beyond antiplatelet effects?

A8: Yes, these derivatives demonstrate promising activities against various targets. For example, a this compound coupled indole derivative exhibited significant efflux pump inhibiting (EPI) activity in bacteria. [] Furthermore, some C-3-coupled derivatives showed toxicity towards both sensitive and ABCB1 efflux pump-expressing colon adenocarcinoma cell lines, as well as normal fibroblast cell lines. []

Q9: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A9: Common techniques include: * Spectroscopy: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure of newly synthesized compounds. []* Chromatography: High-performance liquid chromatography (HPLC) coupled with UV detection is employed to determine the purity of clopidogrel besylate and quantify impurities. [] * X-ray crystallography: This technique provides detailed structural information, including bond lengths, bond angles, and crystal packing arrangements. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。